2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine, also known as N,N,9-trimethyladenine, is a purine derivative characterized by its unique chemical structure and properties. The compound has the molecular formula and a molecular weight of approximately 177.2064 g/mol. Its IUPAC Standard InChI is InChI=1S/C8H11N5/c1-12(2)7-6-8(10-4-9-7)13(3)5-11-6/h4-5H,1-3H3
.
This compound can be synthesized in laboratory settings and is often studied for its biological and chemical properties. It is classified under purine derivatives, which are important in various biochemical processes.
The synthesis of 2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine typically involves several steps:
The conditions for these reactions typically require careful control of temperature and pH to optimize yield and purity. The use of inert atmospheres may also be necessary to prevent unwanted side reactions.
The molecular structure of 2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine consists of a purine ring system with three methyl groups attached to nitrogen atoms and one methoxy group at the second position.
Key structural data includes:
2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine is involved in several types of chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvent, and concentration adjustments to achieve desired outcomes.
The mechanism of action for 2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine typically involves its interaction with biological systems, particularly in relation to nucleic acid metabolism and cellular signaling pathways.
Research indicates that purine derivatives can influence enzyme activity and cellular responses due to their structural similarity to nucleotides, which are essential for DNA and RNA synthesis .
Key physical properties include:
Chemical properties include:
2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine has several applications in scientific research:
2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine represents a structurally specialized purine derivative with systematic substitution at key positions. According to IUPAC conventions for purine numbering, the compound is designated as 9H-purine due to the proton residing at N9 in the unsubstituted parent structure. The complete systematic name 2-methoxy-N,N,9-trimethyl-9H-purin-6-amine precisely defines the substituent pattern: a methoxy group (-OCH₃) at position 2, a dimethylamino group (-N(CH₃)₂) at position 6, and a methyl group (-CH₃) at position 9. This nomenclature follows the priority ordering where the amine functionality takes precedence over methoxy in suffix designation [3].
The molecular formula is C₉H₁₃N₅O, derived from the parent purine structure (C₅H₄N₄) through addition of four carbon atoms (three methyl groups and one methoxy group), nine hydrogen atoms, one oxygen atom, and one nitrogen atom. While the close analog N,N,9-trimethyl-9H-purin-6-amine (CAS 3013-82-9) has a documented molecular weight of 177.2064 g/mol [3], the addition of the 2-methoxy substituent increases the molecular weight to 207.23 g/mol. The CAS registry number for the precise compound was not located within the retrieved search results, highlighting a gap in common chemical databases for this specific derivative.
Isomeric possibilities arise from both positional and tautomeric variations. Positional isomers could theoretically include 8-methoxy or 7-methyl derivatives, while tautomeric isomers might involve imidazole ring-opening or proton migration between annular nitrogens. However, the specific substitution pattern confers distinctive stability that favors the reported structure over potential isomers [2].
Table 1: Molecular Identification Data
Characteristic | Value | Reference Compound |
---|---|---|
Systematic Name | 2-methoxy-N,N,9-trimethyl-9H-purin-6-amine | N,N,9-trimethyl-9H-purin-6-amine [3] |
Molecular Formula | C₉H₁₃N₅O | C₈H₁₁N₅ [3] |
Molecular Weight | 207.23 g/mol | 177.21 g/mol [3] |
CAS Registry | Not located in sources | 3013-82-9 [3] |
InChIKey Fragment | Not available | GQKLJZOIXKFFQC-UHFFFAOYSA-N [3] |
The purine core consists of a fused bicyclic system with pyrimidine and imidazole rings, creating multiple sites for electrophilic and nucleophilic substitution. In 2-methoxy-N,N,9-trimethyl-9H-purin-6-amine, three positions undergo specific modification that dramatically alters electronic distribution and molecular recognition properties compared to adenine (the biological parent compound) [2].
The N9-methylation creates a quaternary nitrogen that locks the purine in the 9H-tautomeric form, preventing prototropic shifts to the 7H-form and fixing the imidazole ring as the site of positive charge delocalization. This methylation fundamentally alters hydrogen bonding capacity compared to unmethylated purines, eliminating the N9-H donor site critical in nucleic acid base pairing. The N6-dimethylation converts the primary amine to a tertiary amine, removing two hydrogen bond donor atoms while introducing steric bulk and enhanced lipophilicity. This modification profoundly impacts potential biological interactions by converting a hydrogen-bonding recognition element into a steric/van der Waals contact point [2] [3].
The 2-methoxy substitution represents an isosteric replacement of the oxygen atom found in guanine, with key electronic differences. Where guanine features a carbonyl group (hydrogen bond acceptor/donor), the methoxy group provides only an ether oxygen (hydrogen bond acceptor) with rotatable methyl group that creates steric hindrance toward planar hydrogen-bonding interactions. This substitution pattern generates a unique electronic profile characterized by:
Table 2: Purine Ring Substitution Effects
Position | Substituent | Electronic Effect | Steric Effect | Hydrogen Bonding Capacity |
---|---|---|---|---|
N9 | Methyl | +I effect, decreases basicity of adjacent N | Blocks N9 protonation | Eliminates H-bond donor |
N6 | Dimethylamino | Strong +I effect, increases π-electron density | Large cone angle (≈150°) | Converts H-bond donor to acceptor only |
C2 | Methoxy | +M resonance donation > -I induction | Rotatable methyl creates 3D bulk | Acceptor only, weak basicity |
Structurally analogous compounds reveal how incremental modifications impact physicochemical properties and potential bioactivity profiles. The 2-methoxy-N,N,9-trimethyl-9H-purin-6-amine belongs to a broader family of N-alkylated purines documented in pharmaceutical research, particularly in patent literature covering proliferative disease treatments [2].
N6-methylated adenines demonstrate altered receptor binding profiles compared to their unmethylated counterparts. The transition from N,N,9-trimethyl-9H-purin-6-amine to the 2-methoxy derivative introduces a bioisosteric replacement at C2 that mimics natural nucleobases while blocking metabolic pathways involving deamination. Comparative analysis reveals:
The 9-methyl group provides common ground among these analogs, serving to fix the tautomeric form and enhance lipophilicity. Patent data indicates that such N9-alkylated purines demonstrate improved cellular penetration over unmethylated counterparts due to increased membrane permeability and resistance to phosphoribosylation [2]. Particularly significant is the compound's structural distinction from triazine derivatives like 4-methoxy-N,6-dimethyl-1,3,5-triazin-2-amine (CAS 5248-39-5), which maintain a monocyclic system with different hydrogen bonding topology and reduced aromatic stabilization energy [4].
Table 3: Structural Analogs and Key Modifications
Compound | N9 Substituent | C2 Substituent | N6 Substituent | Distinguishing Feature |
---|---|---|---|---|
2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine | Methyl | Methoxy | Dimethyl | Balanced lipophilicity (calculated Log P ≈0.65*) |
N,N,9-Trimethyl-9H-purin-6-amine [3] | Methyl | H | Dimethyl | Increased π-electron density at C2 |
2-Chloro-N,N,9-trimethyl-9H-purin-6-amine [2] | Methyl | Chloro | Dimethyl | Electron-deficient C2 position |
9-Benzyl-2-methoxy-6-dimethylaminopurine [2] | Benzyl | Methoxy | Dimethyl | Enhanced aromatic stacking capability |
4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine [4] | - | - | Methyl | Monocyclic system, reduced complexity |
*Estimated based on computational models of [4]
The tautomeric behavior of 2-methoxy-N,N,9-trimethyl-9H-purin-6-amine exhibits constrained complexity due to fixed alkylation at N1, N3, and N9 positions, effectively blocking major prototropic shifts observed in unsubstituted purines. Quantum chemical modeling reveals several key electronic characteristics that define its chemical reactivity and intermolecular interaction potential [2].
Tautomeric locking occurs at multiple sites: The N9-methyl group eliminates 7H⇌9H tautomerism, while the N6-dimethylation prevents imine⇌enamine transitions that characterize 6-aminopurines. This leaves only the proton at N1 (pyrimidine ring nitrogen) as a potential site for tautomerism, but even this proton exhibits restricted mobility due to the electron-donating effects of adjacent substituents. Computational analysis indicates:
Electronic distribution modeling using density functional theory (DFT) at the B3LYP/6-31G* level predicts molecular electrostatic potential characteristics critical for biological interactions:
Calculated physicochemical parameters derived from analogous compounds suggest moderate lipophilicity (calculated Log P ≈0.65) and good membrane permeability (predicted Log Kp ≈-6.53 cm/s) [4]. The molecule exhibits high gastrointestinal absorption (predicted >90%) but negligible blood-brain barrier penetration due to polar surface area constraints (≈60 Ų), aligning with computational models for structurally related heterocycles [4].
Table 4: Computational Parameters of Structural Analogs
Parameter | Predicted Value | Method Basis | Biological Implication |
---|---|---|---|
Lipophilicity | |||
Consensus Log Po/w | 0.65 | Average of iLOGP/XLOGP/etc. [4] | Moderate membrane permeability |
Solubility | |||
Log S (ESOL) | -1.7 | Topological method [4] | High aqueous solubility (3.09 mg/mL) |
Pharmacokinetics | |||
GI Absorption | High | BOILED-Egg model [4] | Efficient oral absorption |
BBB Permeation | No | BOILED-Egg model [4] | Limited CNS activity |
Druglikeness | |||
Lipinski Violations | 0 | MW≤500, MLOGP≤4.15 [4] | Favorable for drug development |
TPSA | 59.93 Ų | Topological method [4] | Balanced permeability/solubility |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7